molecular formula C18H18N2O4S B2802350 (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-24-3

(E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2802350
CAS No.: 441291-24-3
M. Wt: 358.41
InChI Key: BALFYPCHRZSHMN-VHEBQXMUSA-N
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Description

3,5-Dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,5-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 4-methoxy-3-methyl-1,3-benzothiazole-2-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzothiazole moiety can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3,5-Dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with methoxy groups at the 3, 4, and 5 positions.

Uniqueness

3,5-Dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both methoxy groups and a benzothiazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-16-14(24-4)6-5-7-15(16)25-18(20)19-17(21)11-8-12(22-2)10-13(9-11)23-3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALFYPCHRZSHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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